molecular formula C15H16N4O2S2 B2711659 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396634-93-7

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2711659
CAS No.: 1396634-93-7
M. Wt: 348.44
InChI Key: QSVBRIXKSQWSEJ-UHFFFAOYSA-N
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Description

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines elements of thiazole and pyrimidine, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative . This intermediate is then subjected to further reactions to incorporate the pyrimidine ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide involves the inhibition of specific enzymes. It targets tyrosine kinases and Pim-1 kinase, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide apart from similar compounds is its unique combination of thiazole and pyrimidine rings. This structural feature contributes to its diverse biological activities and makes it a versatile compound for various research applications. Additionally, its ability to inhibit multiple kinases involved in cancer progression highlights its potential as a multi-targeted anticancer agent.

Properties

IUPAC Name

6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h5-6,9H,1-4,7-8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBRIXKSQWSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CN4C(=O)C=CN=C4SC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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